molecular formula C17H27N5O2 B5447114 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B5447114
M. Wt: 333.4 g/mol
InChI Key: AFBXMNKOFCNZTD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a cyclohexene ring, an ethoxy group, and a morpholine ring attached to a triazine core

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-2-24-17-20-15(18-9-8-14-6-4-3-5-7-14)19-16(21-17)22-10-12-23-13-11-22/h6H,2-5,7-13H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXMNKOFCNZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCOCC2)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a cyclization reaction.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.

    Formation of the Triazine Core: The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an amine.

    Introduction of the Morpholine Ring: The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanuric chloride in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Shares a similar cyclohexene and ethyl structure but differs in the functional groups attached to the core.

    1-Morpholinocyclohexene: Contains a morpholine ring and cyclohexene but lacks the triazine core.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to its combination of a triazine core with a morpholine ring and ethoxy group, which imparts distinct chemical and biological properties.

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